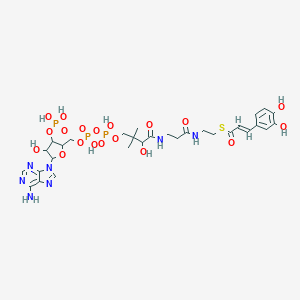
Caffeoyl-coenzyme A
Vue d'ensemble
Description
Caffeoyl-coenzyme A (CCoAOMT) is an enzyme that plays a crucial role in the biosynthesis of lignin, a major component of the plant cell wall . It is involved in various plant processes, including growth, development, and stress response . This enzyme is part of the family of transferases, specifically those transferring one-carbon group methyltransferases .
Synthesis Analysis
CCoAOMT is the main regulator determining the efficiency of lignin synthesis and composition . It has been characterized in many plants, including wheat and citrus . In wheat, a total of 21 CCoAOMT genes were identified and classified into four groups based on phylogenetic analysis . In citrus, a multifunctional CCoAOMT enzyme participates in the biosynthesis of polymethoxylated flavones .
Molecular Structure Analysis
The molecular structure of CCoAOMT varies among different species. In wheat, members of the CCoAOMT family share similar gene structures and conserved motif compositions . In tea plants, systematic analysis of CCoAOMTs was conducted for its physicochemical properties, phylogenetic relationships, conserved motifs, gene structure, and promoter cis-element prediction .
Chemical Reactions Analysis
CCoAOMT is involved in the methylation of phenolic substances. In citrus, the enzyme efficiently methylated the 6-, 7- 8-, and 3′-OH of a wide array of flavonoids with vicinal hydroxyl groups with a strong preference for quercetin (flavonol) and flavones .
Physical And Chemical Properties Analysis
The physical and chemical properties of CCoAOMT have been studied in various plants. In tea plants, systematic analysis of CCoAOMTs was conducted for its physicochemical properties .
Applications De Recherche Scientifique
Lignin Biosynthesis in Woody Plants : Caffeoyl-CoA plays a crucial role in lignin biosynthesis, as evidenced in studies involving woody plants like poplar. Research has shown that Caffeoyl Coenzyme A O-methyltransferase (CCoAOMT) is essential for the methylation of the 3-hydroxyl group of caffeoyl CoA. Its repression in poplar leads to a significant decrease in total lignin content and alters lignin composition, indicating its dominant role in lignin biosynthesis (Zhong et al., 2000).
Structural Insights from Alfalfa : The crystal structure of alfalfa CCoAOMT has provided new understanding of substrate preferences and the catalytic mechanism in O-methylation of CoA-linked phenylpropanoid substrates. This research contributes to a broader understanding of the distinct family of plant small molecule O-methyltransferases (Ferrer et al., 2005).
Cation Modulation in Ammi Majus : Research on CCoAOMT from Ammi majus suggests that cations can modulate the substrate specificity of this enzyme. This effect implies potential unknown functions and substrate specificities for plant O-methyltransferases in situ (Lukačin et al., 2004).
Dual Methylation Pathways : Studies in tobacco have shown that CCoAOMT, along with caffeic acid O-methyltransferase (CAOMT), are involved in dual methylation pathways in lignin biosynthesis. The reduction in these enzymes can lead to significant changes in lignin content and composition, highlighting their roles in lignin biosynthesis (Zhong et al., 1998).
Lignin Modifications in Poplar : Down-regulation of CCoAOMT in poplar resulted in modifications in lignin and accumulation of phenolic glucosides, revealing the in vivo role of CCoAOMT in lignin biosynthesis and its impact on lignin content and composition (Meyermans et al., 2000).
Active Site Identification in Tobacco : Identification of the enzymatic active site in tobacco CCoAOMT through site-directed mutagenesis provides insights into the molecular interactions involved in substrate binding and catalysis, contributing to the understanding of its role in lignin biosynthesis (Hoffmann et al., 2001).
Mécanisme D'action
Target of Action
Caffeoyl-coenzyme A (CCoAOMT) is a key enzyme involved in the biosynthesis of lignin, a complex phenylpropanoid polymer found in the cell walls of plants . It plays a crucial role in plant development and defense mechanisms, particularly in response to Fusarium graminearum (Fg) infection .
Mode of Action
CCoAOMT acts as a methyltransferase, transferring a methyl group from S-adenosylmethionine to the hydroxyl group of its substrates . This enzyme has been shown to prefer flavonoids to caffeoyl-CoA and esculetin, efficiently methylating the 6-, 7-, 8-, and 3’-OH of a wide array of flavonoids with vicinal hydroxyl groups .
Biochemical Pathways
CCoAOMT is involved in the phenylpropanoid pathway, which leads to the synthesis of monolignols, the building blocks of lignin . The methylation steps carried out by CCoAOMT are critical in the synthesis of different monolignols, thus influencing lignin composition .
Pharmacokinetics
It’s known that the enzyme’s activity can be influenced by various factors, including ph and temperature .
Result of Action
The action of CCoAOMT leads to the synthesis of lignin, contributing to the structural integrity of plant cell walls . Repression of CCoAOMT expression can lead to a significant decrease in total lignin content, resulting in a less condensed and less cross-linked lignin structure in wood .
Action Environment
The action of CCoAOMT can be influenced by environmental factors. For instance, exposure of fruit to UV-B radiation can sharply increase the level of CCoAOMT transcripts, leading to the accumulation of polymethoxylated flavones (PMFs) in citrus . Furthermore, the accumulation of PMFs in citrus peels was found to be completed at the early stage of fruit development .
Orientations Futures
Propriétés
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRGJMIMHCLHRG-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N7O19P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeoyl-coenzyme A | |
CAS RN |
53034-79-0 | |
| Record name | Caffeoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053034790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-7-(4-chlorophenyl)-2-phenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B344399.png)
![7-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B344400.png)
![3-Bromo-2,7-diphenylpyrazolo[1,5-a]pyrimidin-6-yl phenyl sulfone](/img/structure/B344401.png)

![4-[5-amino-4-(phenylhydrazinylidene)pyrazol-3-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B344406.png)
![4,7-Bis(4-bromophenyl)isoxazolo[3,4-d]pyridazine](/img/structure/B344410.png)
methanone](/img/structure/B344411.png)
methanone](/img/structure/B344412.png)
![4-Naphthalen-2-yl-7-thiophen-2-yl-[1,2]oxazolo[3,4-d]pyridazine](/img/structure/B344414.png)
![2-Amino-7-(1,3-benzothiazol-2-yl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344415.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)
![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)
![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)